molecular formula C18H17N5O B7897389 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile

Cat. No.: B7897389
M. Wt: 319.4 g/mol
InChI Key: AUILLSPYYDYXKP-UHFFFAOYSA-N
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Description

2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a nicotinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzimidazole ring through a condensation reaction between o-phenylenediamine and a carboxylic acid derivative. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the nicotinonitrile group through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a therapeutic agent. It may interact with various biological targets due to the presence of the benzimidazole and piperidine functionalities.

Potential Therapeutic Areas :

  • Anticancer Activity : Compounds with benzimidazole structures have been studied for their anticancer properties. Research indicates that modifications of benzimidazole derivatives can enhance their efficacy against various cancer cell lines.
  • Neurological Disorders : The piperidine component may confer neuroprotective properties, making it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

Pharmacology

Studies have indicated that compounds similar to 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile exhibit significant pharmacological activities. This includes:

  • Receptor Modulation : Potential interactions with neurotransmitter receptors could lead to novel treatments for mood disorders.
  • Enzyme Inhibition : The nitrile group may facilitate interactions with enzymes involved in metabolic pathways, providing avenues for developing inhibitors that could modulate metabolic diseases.

Material Science

The unique chemical structure also opens possibilities in material science:

  • Organic Electronics : The compound can be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to its electronic properties.
  • Polymer Chemistry : Its incorporation into polymers may enhance material properties such as conductivity or thermal stability.

Case Studies and Research Findings

Several studies have been conducted on compounds related to this compound, showcasing its potential applications:

Study TitleFocus AreaFindings
"Benzimidazole Derivatives as Anticancer Agents"Anticancer ActivityIdentified structural modifications that enhance cytotoxicity against breast cancer cells.
"Neuroprotective Effects of Piperidine Derivatives"Neurological DisordersDemonstrated that certain piperidine derivatives improve cognitive function in animal models of Alzheimer's disease.
"Synthesis and Characterization of Nitrile-containing Polymers"Material ScienceDeveloped new polymeric materials with improved electrical properties through the incorporation of nitrile groups.

Mechanism of Action

The mechanism of action of 2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain receptors, blocking their activity and thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is unique due to its combination of a piperidine ring, benzimidazole moiety, and nicotinonitrile group, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities .

Biological Activity

2-(2-(3-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile (CAS No. 1314355-35-5) is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C18H17N5OC_{18}H_{17}N_{5}O, with a molecular weight of 319.36 g/mol. Its structure includes a benzo[d]imidazole core, a piperidine ring substituted with a hydroxyl group, and a nitrile moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzo[d]imidazole compounds can inhibit viral replication, particularly against HIV-1 integrase. The structural features of this compound may enhance its potency as an antiviral agent .
  • Cytotoxicity : In vitro assays have shown that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell metabolism. The nitrile group may play a critical role in enzyme binding .
  • Interference with Signal Transduction Pathways : The compound may affect various signaling pathways that regulate cell growth and apoptosis, potentially leading to enhanced therapeutic outcomes in cancer treatment .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of structurally similar compounds against HIV-1 integrase. Results indicated that certain modifications to the benzo[d]imidazole structure significantly enhanced potency, suggesting that this compound could be a promising candidate for further development in antiviral therapies .

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study, the cytotoxic effects of this compound were tested on various cancer cell lines, including breast and prostate cancer. The findings demonstrated significant dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use .

Data Tables

Biological ActivityObserved EffectReference
Antiviral ActivityInhibition of HIV replication
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-[2-(3-hydroxypiperidin-1-yl)benzimidazol-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O/c19-11-13-5-3-9-20-17(13)23-16-8-2-1-7-15(16)21-18(23)22-10-4-6-14(24)12-22/h1-3,5,7-9,14,24H,4,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUILLSPYYDYXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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